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Compound of Interest

Compound Name: Co 102862

Cat. No.: B1669277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sodium channel blocking properties of the

investigational compound Co 102862 and the established anticonvulsant drug carbamazepine.

The information presented is supported by experimental data to assist researchers in

evaluating their relative potency and mechanisms of action.

Executive Summary
Both Co 102862 and carbamazepine are state-dependent blockers of voltage-gated sodium

channels, exhibiting a preferential affinity for the inactivated state of the channel over the

resting state. This mechanism underlies their therapeutic effects in conditions characterized by

neuronal hyperexcitability, such as epilepsy. Experimental data indicates that Co 102862 is a

significantly more potent inhibitor of the NaV1.2 channel subtype compared to carbamazepine's

inhibition of sodium currents in cell lines expressing this channel.

Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data on the sodium channel blocking

activity of Co 102862 and carbamazepine. It is important to note that the data for the two

compounds were obtained from studies on different specific sodium channel subtypes or

cellular systems, which should be considered when making a direct comparison.
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Parameter Co 102862 Carbamazepine Channel/System

Affinity for Inactivated

State (Ki)
~0.4 µM[1] -

Rat brain type IIA Na+

(rNaV1.2) channels[1]

Affinity for Resting

State (Kr)
~30 µM[1] -

Rat brain type IIA Na+

(rNaV1.2) channels[1]

IC50 (Peak/Transient

Current)
- 56 µM[2]

Neuro-2a cells

(expressing NaV1.2,

among others)[2]

IC50 (Sustained/Late

Current)
- 18 µM[2]

Neuro-2a cells

(expressing NaV1.2,

among others)[2]

EC50 (High-Affinity

Site - Inactivated

State)

- 30 µM[3][4]

TTX-R Na+ channels

(NaV1.8-like) in rat

DRG cells[3][4]

EC50 (Low-Affinity

Site)
- 760 µM[3][4]

TTX-R Na+ channels

(NaV1.8-like) in rat

DRG cells[3][4]

Mechanism of Action
Both compounds exert their effects by binding to voltage-gated sodium channels and stabilizing

them in a non-conducting, inactivated state. This use-dependent and voltage-dependent

blockade is more pronounced in rapidly firing neurons, a characteristic feature of seizure

activity.[5][6] By preferentially blocking channels that are already active, these drugs can

selectively dampen pathological neuronal firing with minimal effects on normal

neurotransmission.

Co 102862 has been shown to be a potent, broad-spectrum, and state-dependent blocker of

mammalian voltage-gated sodium channels.[1] Studies on recombinant rat brain type IIA Na+

(rNaV1.2) channels have demonstrated its high affinity for the inactivated state.[1]

Carbamazepine also functions as a state- and use-dependent sodium channel blocker.[5][6] Its

inhibitory effects are more pronounced at depolarized membrane potentials and with high-
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frequency stimulation. While its precise binding site is thought to overlap with that of other local

anesthetics and anticonvulsants, the exact molecular interactions continue to be an area of

active research.[6]

Experimental Protocols
The primary experimental technique used to characterize the sodium channel blocking

properties of both Co 102862 and carbamazepine is the whole-cell patch-clamp technique.

This electrophysiological method allows for the direct measurement of ionic currents across the

cell membrane of a single neuron or a cell expressing specific sodium channel subtypes.

Whole-Cell Patch-Clamp Protocol for Assessing Sodium
Channel Blockade:

Cell Preparation: Acutely dissociated neurons (e.g., rat hippocampal neurons) or cultured cell

lines stably expressing a specific sodium channel subtype (e.g., HEK-293 cells expressing

rNaV1.2) are prepared and plated on coverslips.

Electrode Preparation: Borosilicate glass micropipettes are pulled to a fine tip (resistance of

2-5 MΩ) and fire-polished. The pipette is filled with an intracellular solution containing a

conducting salt (e.g., CsF or CsCl to block potassium channels), a pH buffer (e.g., HEPES),

and a calcium chelator (e.g., EGTA).

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and

gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip

and the membrane.

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the patch of

membrane under the pipette tip, establishing electrical and diffusive access to the cell's

interior.

Voltage-Clamp Recording: The membrane potential is clamped at a specific holding potential

(e.g., -90 mV) using a patch-clamp amplifier. Voltage steps are then applied to elicit sodium

currents.

To determine affinity for the resting state (Kr): Test pulses to a depolarized potential (e.g.,

-10 mV) are applied from a hyperpolarized holding potential where most channels are in
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the resting state. The concentration of the drug that produces a 50% reduction in the peak

current is determined.

To determine affinity for the inactivated state (Ki): A depolarizing prepulse is used to

inactivate the sodium channels before the test pulse. The concentration-dependent block

of the current under these conditions reflects the drug's affinity for the inactivated state.

Data Analysis: The recorded currents are analyzed to determine the extent of channel

blockade at various drug concentrations and membrane potentials. This data is then used to

calculate parameters such as Ki, Kr, IC50, and EC50 values.

Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the state-dependent block

of sodium channels using the whole-cell patch-clamp technique.
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Experimental workflow for assessing sodium channel blockers.

Signaling Pathway and Logical Relationships
The interaction of Co 102862 and carbamazepine with voltage-gated sodium channels can be

conceptualized as a modulation of the channel's gating kinetics. The following diagram
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illustrates the logical relationship between the different states of the sodium channel and the

preferential binding of these state-dependent blockers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Analysis of Co 102862 and
Carbamazepine in Sodium Channel Blockade]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1669277#comparing-co-102862-and-
carbamazepine-on-sodium-channel-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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